molecular formula C21H26N4O4 B14935617 4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B14935617
M. Wt: 398.5 g/mol
InChI Key: HRCLYWZHFJWJJZ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxyphenyl groups and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable piperazine derivative under palladium-catalyzed conditions. The reaction is often carried out in an organic solvent such as methanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of methoxyphenyl groups and a piperazine ring

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O4/c1-28-18-8-6-17(7-9-18)24-10-12-25(13-11-24)21(27)22-15-20(26)23-16-4-3-5-19(14-16)29-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

HRCLYWZHFJWJJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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